molecular formula C7H10ClN B2516124 2-Chlorocyclohexane-1-carbonitrile CAS No. 89728-29-0

2-Chlorocyclohexane-1-carbonitrile

Cat. No.: B2516124
CAS No.: 89728-29-0
M. Wt: 143.61
InChI Key: OZYBRLKYABATKS-UHFFFAOYSA-N
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Description

2-Chlorocyclohexane-1-carbonitrile: is an organic compound with the molecular formula C7H10ClN It is a derivative of cyclohexane, where a chlorine atom is substituted at the second position and a nitrile group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of cyclohexanone with thionyl chloride to form 2-chlorocyclohexanone, which is then treated with sodium cyanide to yield 2-Chlorocyclohexane-1-carbonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and sodium cyanide.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxycyclohexane-1-carbonitrile.

    Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic medium.

Major Products:

    Substitution: 2-Hydroxycyclohexane-1-carbonitrile.

    Reduction: 2-Chlorocyclohexane-1-amine.

    Oxidation: 2-Chlorocyclohexane-1-carboxylic acid.

Scientific Research Applications

2-Chlorocyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorocyclohexane-1-carbonitrile depends on its chemical reactivity. The chlorine atom and nitrile group can participate in various reactions, influencing the compound’s behavior in biological systems. For instance, the nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

    2-Bromocyclohexane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    2-Chlorocyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Chlorocyclohexane-1-amine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chlorocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYBRLKYABATKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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